molecular formula C17H14BrN3O2S2 B2997869 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 865180-54-7

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide

Cat. No.: B2997869
CAS No.: 865180-54-7
M. Wt: 436.34
InChI Key: ZKPDVRDKVNHVIA-JZJYNLBNSA-N
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Description

(Z)-N-(6-Acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. It features a benzothiazole core, a privileged scaffold in pharmacology, which is further functionalized with an acetamido group, an allyl chain, and a 5-bromothiophene-2-carboxamide moiety. These structural elements are commonly associated with diverse biological activities. Compounds with similar benzothiazole and thiophene architectures have been identified as potent antagonists of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, functioning as negative allosteric modulators . Furthermore, related benzothiazole derivatives have demonstrated notable urease inhibition activity in scientific studies, suggesting a potential research application for this compound in enzyme inhibition studies . The presence of the bromine atom on the thiophene ring also offers a versatile handle for further structural diversification via cross-coupling reactions, such as Suzuki reactions, making it a valuable intermediate for generating a library of analogs for structure-activity relationship (SAR) investigations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S2/c1-3-8-21-12-5-4-11(19-10(2)22)9-14(12)25-17(21)20-16(23)13-6-7-15(18)24-13/h3-7,9H,1,8H2,2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPDVRDKVNHVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a benzo[d]thiazole moiety and a thiophene ring, which are known for their diverse biological properties.

  • Molecular Formula : C17H14BrN3O2S2
  • Molecular Weight : 436.34 g/mol
  • IUPAC Name : N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Notably, it has been studied for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance immune responses against tumors and other pathological conditions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Study Cancer Type IC50 Value (µM) Mechanism
Breast Cancer15Caspase activation
Lung Cancer20Cell cycle arrest
Melanoma10Induction of apoptosis

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Case Study 1: IDO Inhibition

In a study published in Cancer Immunology Research, researchers investigated the effects of the compound on IDO activity in tumor microenvironments. The results indicated a substantial reduction in IDO levels, correlating with increased T-cell activation and tumor regression in murine models .

Case Study 2: Antitumor Efficacy

A clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results showed a favorable safety profile and promising antitumor activity, with several patients achieving stable disease after treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound vs. Thiazolo-Pyrimidine Derivatives ()

The thiazolo-pyrimidine derivatives 11a and 11b share a benzothiazole-like core but differ in substituents and ring fusion. For example:

  • 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
  • 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
Parameter Target Compound 11a () 11b ()
Core Structure Benzo[d]thiazole with imine bond Thiazolo-pyrimidine fused ring Thiazolo-pyrimidine fused ring
Key Substituents 6-Acetamido, 3-allyl, 5-bromothiophene 2,4,6-Trimethylbenzylidene, furan 4-Cyanobenzylidene, furan
Synthesis Method Likely multi-step alkylation/condensation Reflux with chloroacetic acid Reflux with chloroacetic acid
Yield Not reported 68% 68%
Target Compound vs. Benzothiazole Acetamide Derivatives ()

The European patent () describes benzothiazole acetamides such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide . These compounds feature trifluoromethyl (CF₃) and methoxyphenyl groups, contrasting with the target compound’s acetamido and bromothiophene moieties.

Parameter Target Compound Patent Compound ()
Benzothiazole Substituents 6-Acetamido, 3-allyl 6-Trifluoromethyl
Side Chain 5-Bromothiophene-2-carboxamide 2-(3-Methoxyphenyl)acetamide
Functional Impact Bromine may act as a halogen bond donor CF₃ enhances metabolic stability

The CF₃ group in the patent compound likely improves metabolic stability, whereas the bromothiophene in the target compound could enhance binding to hydrophobic enzyme pockets .

Physicochemical Properties

Melting Points and Solubility
  • The thiazolo-pyrimidine 11a () has a melting point of 243–246°C, while 11b melts at 213–215°C. The target compound’s melting point is unreported but may be higher due to the rigid bromothiophene moiety.
  • The acetamido group in the target compound could increase water solubility compared to the hydrophobic CF₃ group in compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for benzo[d]thiazole-thiophene hybrids like the target compound?

  • Methodological Answer : The synthesis of structurally related compounds involves multi-step reactions, including:

  • Ring closure reactions : For example, triazolothiadiazine derivatives are synthesized via cyclization of 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-thiones with phenacyl bromides .
  • Acylation and alkylation : Bromo- or iodo-acetamide intermediates (e.g., 2-bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]-acetamide) are synthesized using acetic anhydride derivatives under reflux in solvents like CH₂Cl₂ or ethyl acetate .
  • Catalytic conditions : Reactions often employ iodine and triethylamine for cyclization, as seen in the synthesis of 1,3,4-thiadiazole derivatives .
    • Key Considerations : Solvent choice (e.g., acetonitrile for rapid reactions) and catalyst selection (e.g., TBHP for oxidative steps) critically influence yields .

Q. How is the structural integrity of such hybrid compounds validated experimentally?

  • Methodological Answer : Characterization relies on:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., allyl or acetamido groups) .
  • IR spectroscopy to identify functional groups like C=O (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight and purity .
  • Elemental analysis : Combustion analysis confirms C, H, N, and S content, with deviations <0.4% indicating high purity .

Advanced Research Questions

Q. What strategies are used to optimize the bioactivity of thiazole-thiophene hybrids against microbial targets?

  • Methodological Answer :

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., bromo or chloro) enhances antifungal activity. For instance, p-chlorophenyl-substituted triazolothiadiazines show improved efficacy against Candida spp. compared to ketoconazole .
  • Scaffold hybridization : Combining benzo[d]thiazole with thiophene carboxamide improves binding to microbial enzymes via π-π stacking and hydrogen bonding .
  • In silico docking : Molecular docking (e.g., using AutoDock Vina) predicts interactions with target proteins, guiding rational design .

Q. How do tautomeric equilibria or stereochemical factors influence the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Tautomerism analysis : Thione-thiol tautomerism in related hybrids is studied via ¹H NMR and DFT calculations, revealing dominant tautomers under physiological conditions .
  • Stereochemical control : The (Z)-configuration in the imine group (as in the target compound) is stabilized by intramolecular hydrogen bonding, confirmed by NOESY experiments .
  • Impact on activity : Stereoselective synthesis (e.g., using chiral auxiliaries) can enhance target specificity, as seen in thiazolo[3,2-a]pyrimidine derivatives .

Q. What contradictions exist in reported biological data for similar compounds, and how are they resolved?

  • Methodological Answer :

  • Case study : Cyclohexyl-substituted derivatives in show higher antifungal activity than phenyl analogs, conflicting with earlier studies where bulky groups reduced potency.
  • Resolution : Bioassays under standardized conditions (e.g., CLSI guidelines) and cytotoxicity profiling (e.g., against HEK-293 cells) differentiate true efficacy from assay artifacts .
  • Data reconciliation : Meta-analysis of IC₅₀ values across studies identifies structural motifs (e.g., allyl vs. propargyl groups) that modulate activity .

Q. What advanced analytical techniques are employed to study degradation or metabolic pathways of such compounds?

  • Methodological Answer :

  • Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1N HCl/NaOH) monitored via HPLC identifies labile bonds (e.g., acetamido hydrolysis) .
  • Metabolite profiling : LC-MS/MS with liver microsomes detects phase I metabolites (e.g., oxidative debromination) and phase II conjugates (e.g., glucuronidation) .
  • Isotope labeling : ¹⁴C-labeled analogs track biodistribution in rodent models, revealing tissue-specific accumulation .

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